N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-methylphenyl group and a pyrimido-indolylsulfanyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a pyrimido-indole derivative under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting antimicrobial or anticancer activities . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar chloro-methylphenyl group but differs in the presence of a thiazole ring instead of a pyrimido-indole moiety.
N-(3-chloro-4-fluorophenyl)-2-(3-methylphenyl)thioacetamide: Similar in having a chloro-phenyl group but with different substituents and a thioacetamide linkage.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both chloro-methylphenyl and pyrimido-indole moieties provides a distinct chemical structure that may offer unique interactions with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-11-6-7-12(8-14(11)20)23-16(25)9-26-19-18-17(21-10-22-19)13-4-2-3-5-15(13)24-18/h2-8,10,24H,9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVTXVWMSDLAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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